molecular formula C9H5FS3 B12617250 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione CAS No. 918503-78-3

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B12617250
CAS No.: 918503-78-3
M. Wt: 228.3 g/mol
InChI Key: QYAWHEPBJQSQSC-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione: is an organic compound that belongs to the class of dithiolethiones It is characterized by the presence of a fluorophenyl group attached to a dithiolethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2-fluorobenzaldehyde with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel . The process may involve multiple steps, including hydrogenation and purification through recrystallization to achieve high purity .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is being investigated for its antioxidant and anti-inflammatory properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its role in modulating enzyme activity and as a potential drug candidate for treating various diseases .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes by binding to their active sites. It may also interact with cellular signaling pathways, influencing processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Uniqueness: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione stands out due to its dithiolethione ring structure, which imparts unique chemical reactivity and potential biological activity. The presence of both fluorine and sulfur atoms in the molecule enhances its versatility in various applications .

Biological Activity

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione is a compound that belongs to the class of dithiolethiones, which have gained attention for their diverse biological activities, particularly in the context of oxidative stress, inflammation, and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Dithiolethiones

Dithiolethiones are sulfur-containing compounds known for their ability to induce phase II detoxifying enzymes and exhibit antioxidant properties. They are particularly noted for their role in protecting against oxidative stress and inflammation, which are implicated in various diseases including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several key mechanisms:

  • Induction of Antioxidant Enzymes : Compounds in the dithiolethione class have been shown to induce the expression of antioxidant enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing cellular defense against oxidative damage .
  • Inhibition of Inflammatory Pathways : Research indicates that dithiolethiones can inhibit pro-inflammatory pathways, such as NF-κB activation. This inhibition may occur through the enhancement of cellular antioxidants or direct interaction with inflammatory mediators .
  • Cancer Therapeutics : The compound has shown promise in preclinical studies as an anticancer agent. It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, possibly due to its ability to modulate redox-sensitive signaling pathways .

In Vitro Studies

A variety of studies have evaluated the biological activity of this compound:

  • Antioxidant Activity : In vitro assays demonstrated that this compound significantly increases glutathione levels in SH-SY5Y human neuroblastoma cells, suggesting its potential as a neuroprotective agent against oxidative stress .
  • Anti-inflammatory Effects : The compound has been shown to reduce LPS-induced inflammation in macrophages by inhibiting NF-κB signaling pathways. This suggests a potential application in treating inflammatory diseases .
  • Anticancer Properties : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. For instance, it was effective against specific kinases involved in cancer progression, demonstrating potential as a targeted therapeutic agent .

Case Studies

Several case studies highlight the therapeutic applications of dithiolethiones:

  • Liver Protection : A study indicated that derivatives of dithiolethiones could protect liver cells from damage caused by hepatotoxic agents. The hepatoprotective effects were linked to their ability to enhance detoxifying enzyme activity .
  • Neuroprotection : Research has shown that dithiolethiones can protect neuronal cells from apoptosis induced by oxidative stress, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantInduction of GST and NQO1 ,
Anti-inflammatoryInhibition of NF-κB activation ,
AnticancerCytotoxicity towards cancer cell lines ,
HepatoprotectionProtection against hepatotoxicity
NeuroprotectionPrevention of neuronal apoptosis ,

Properties

CAS No.

918503-78-3

Molecular Formula

C9H5FS3

Molecular Weight

228.3 g/mol

IUPAC Name

5-(2-fluorophenyl)dithiole-3-thione

InChI

InChI=1S/C9H5FS3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H

InChI Key

QYAWHEPBJQSQSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=S)SS2)F

Origin of Product

United States

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